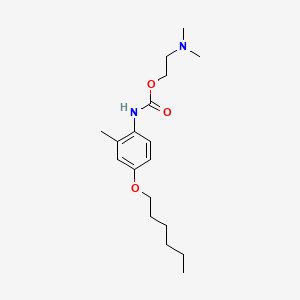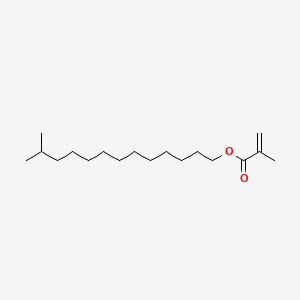
Isotetradecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotetradecyl methacrylate is a chemical compound with the systematic name 2-Propenoic acid, 2-methyl-, 12-methyltridecyl ester. It is an ester of methacrylic acid and isotetradecyl alcohol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its ability to undergo polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isotetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotetradecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic Acid+Isotetradecyl Alcohol→Isotetradecyl Methacrylate+Water
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts in a tubular reactor allows for precise control of reaction conditions, minimizing side reactions and maximizing the production of the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Isotetradecyl methacrylate primarily undergoes polymerization reactions, where the methacrylate group reacts to form long polymer chains. It can also participate in other reactions typical of esters, such as hydrolysis and transesterification.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form methacrylic acid and isotetradecyl alcohol.
Transesterification: Reacts with other alcohols in the presence of a catalyst to form different esters.
Major Products
Polymerization: Polymers and copolymers of this compound.
Hydrolysis: Methacrylic acid and isotetradecyl alcohol.
Transesterification: Various methacrylate esters depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
Isotetradecyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors
Wirkmechanismus
The primary mechanism of action for isotetradecyl methacrylate involves its polymerization to form long chains of polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is initiated by heat, UV light, or chemical initiators. The resulting polymers have unique properties, such as high strength, flexibility, and resistance to chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isodecyl methacrylate
- Lauryl methacrylate
- Stearyl methacrylate
Comparison
Isotetradecyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the resulting polymers. Compared to shorter chain methacrylates like isodecyl methacrylate, this compound provides enhanced hydrophobicity and flexibility. Longer chain methacrylates like stearyl methacrylate offer even greater hydrophobicity but may result in less flexible polymers .
Eigenschaften
CAS-Nummer |
1814944-46-1 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
12-methyltridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-16(2)14-12-10-8-6-5-7-9-11-13-15-20-18(19)17(3)4/h16H,3,5-15H2,1-2,4H3 |
InChI-Schlüssel |
MRUNBWPNLIPKOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


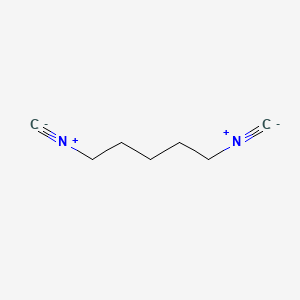
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

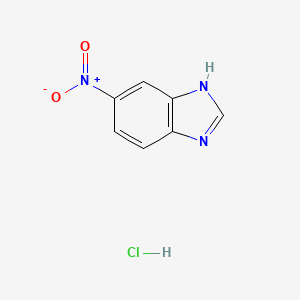
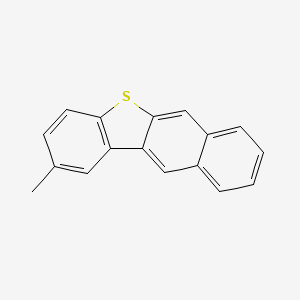
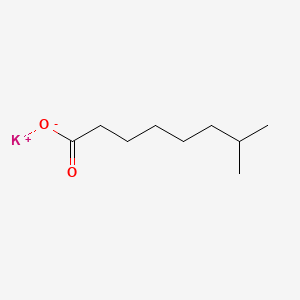
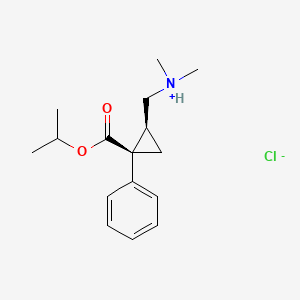
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

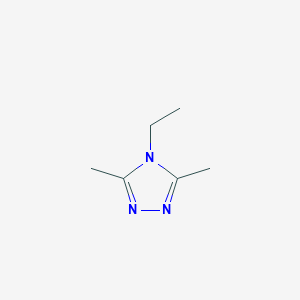

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
